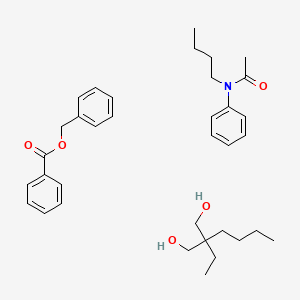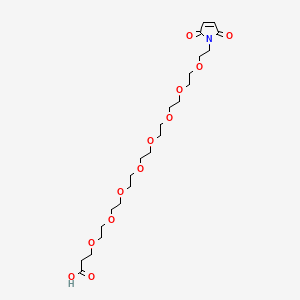
Mal-PEG8-acid
Overview
Description
Mechanism of Action
Target of Action
Mal-PEG8-acid is primarily used as a linker molecule in bioconjugation experiments. It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of this compound involves its interaction with sulfhydryl groups and free amines. The maleimidopropyl moiety of this compound reacts with sulfhydryl groups via a Michael addition reaction . The propionic acid terminus of the molecule reacts directly with free amines using EDC or another carbodiimide to form amide bonds .
Pharmacokinetics
, which could potentially enhance its bioavailability.
Result of Action
The primary result of this compound’s action is the formation of a stable amide bond between the target protein and the E3 ubiquitin ligase. This allows the target protein to be selectively degraded by the ubiquitin-proteasome system .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Michael addition reaction between the maleimidopropyl moiety of this compound and sulfhydryl groups can be affected by the pH and temperature of the environment . Additionally, the solubility of this compound in aqueous media can be influenced by the presence of other solutes .
Biochemical Analysis
Biochemical Properties
Mal-PEG8-acid joins sulfhydryl groups to free amines through a single molecular weight polyethylene glycol (PEG) chain of discrete length . The maleimidopropyl moiety of this compound reacts with sulfhydryl groups via a Michael addition reaction . The propionic acid terminus of the molecule reacts directly with free amines using EDC or another carbodiimide to form amide bonds .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with sulfhydryl groups and free amines. The maleimidopropyl moiety of this compound reacts with sulfhydryl groups via a Michael addition reaction . The propionic acid terminus of the molecule reacts directly with free amines using EDC or another carbodiimide to form amide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mal-PEG8-acid is synthesized through a series of chemical reactions involving the conjugation of maleimide and polyethylene glycol (PEG) chains. The maleimidopropyl moiety reacts with sulfhydryl groups via a Michael addition reaction . The propionic acid terminus of the molecule reacts directly with free amines using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or another carbodiimide to form amide bonds . Alternatively, activation of the propionic acid group with N-hydroxysuccinimide (NHS), 2,3,5,6-tetrafluorophenol (TFP), or some other acylating agent permits amide bond formation under mild, controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the same chemical reactions as in laboratory settings but optimized for higher yields and purity. The process typically includes purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG8-acid undergoes several types of chemical reactions, including:
Michael Addition Reaction: The maleimidopropyl moiety reacts with sulfhydryl groups to form stable thioether linkages.
Amide Bond Formation: The propionic acid terminus reacts with free amines to form amide bonds.
Common Reagents and Conditions
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used for direct amide bond formation.
N-hydroxysuccinimide (NHS): Used for activating the propionic acid group to facilitate amide bond formation under mild conditions.
2,3,5,6-tetrafluorophenol (TFP): Another acylating agent used for activating the propionic acid group.
Major Products Formed
The major products formed from these reactions are stable thioether linkages and amide bonds, which are essential for bioconjugation and drug delivery applications .
Scientific Research Applications
Mal-PEG8-acid is extensively used in various scientific research applications, including:
Comparison with Similar Compounds
Mal-PEG8-acid is unique due to its monodisperse nature and specific length of the PEG chain. Similar compounds include:
- Mal-PEG2-acid
- Mal-PEG4-acid
- Mal-PEG6-acid
- Mal-PEG12-acid These compounds differ in the length of the PEG chain, which affects their solubility, reactivity, and applications .
This compound stands out due to its optimal chain length, providing a balance between solubility and reactivity, making it highly suitable for a wide range of applications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO12/c25-21-1-2-22(26)24(21)4-6-30-8-10-32-12-14-34-16-18-36-20-19-35-17-15-33-13-11-31-9-7-29-5-3-23(27)28/h1-2H,3-20H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZPPWOSICDUKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


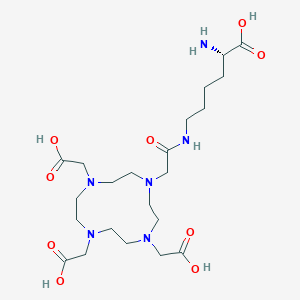
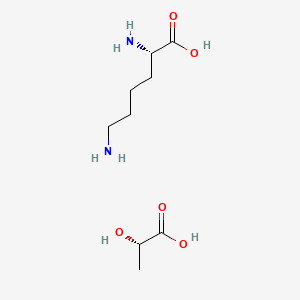
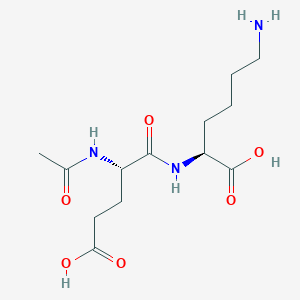
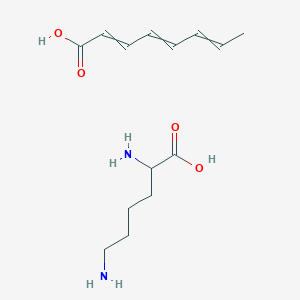
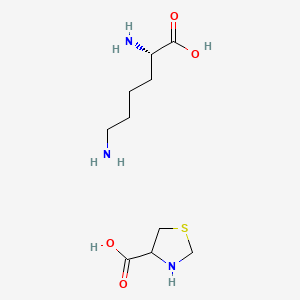
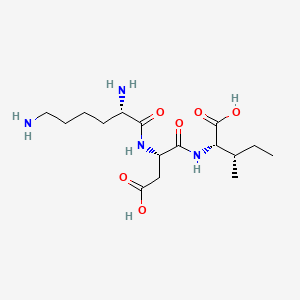

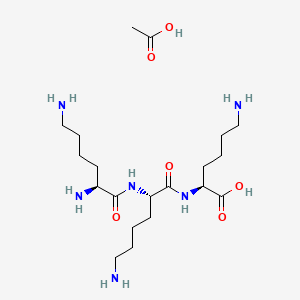
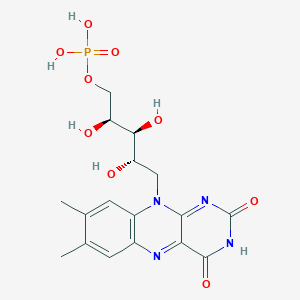

![(1R,2S,6R,14R,19R)-19-[(2R)-2-hydroxy-5-methylhexan-2-yl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B608787.png)
